

Biological properties of Iriomoteolide 1a and its analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iriomoteolide 1a*

Cat. No.: *B1256734*

[Get Quote](#)

An In-Depth Technical Guide to the Biological Properties of Iriomoteolide-1a and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iriomoteolide-1a is a 20-membered marine macrolide isolated from the benthic dinoflagellate *Amphidinium* sp.^{[1][2]} It exhibits exceptionally potent cytotoxic activity against a range of human cancer cell lines, with IC₅₀ values in the low nanomolar to picomolar range.^{[3][4][5][6]} For over a decade, its complex stereostructure remained elusive, hindering detailed biological investigation. However, recent advancements in total synthesis and spectroscopic analysis have successfully elucidated the correct structure, reigniting interest in its therapeutic potential.^[7] This guide provides a comprehensive overview of the known biological properties of Iriomoteolide-1a and its analogs, focusing on its cytotoxic profile, mechanism of action, structure-activity relationships, and the experimental methodologies used for its characterization.

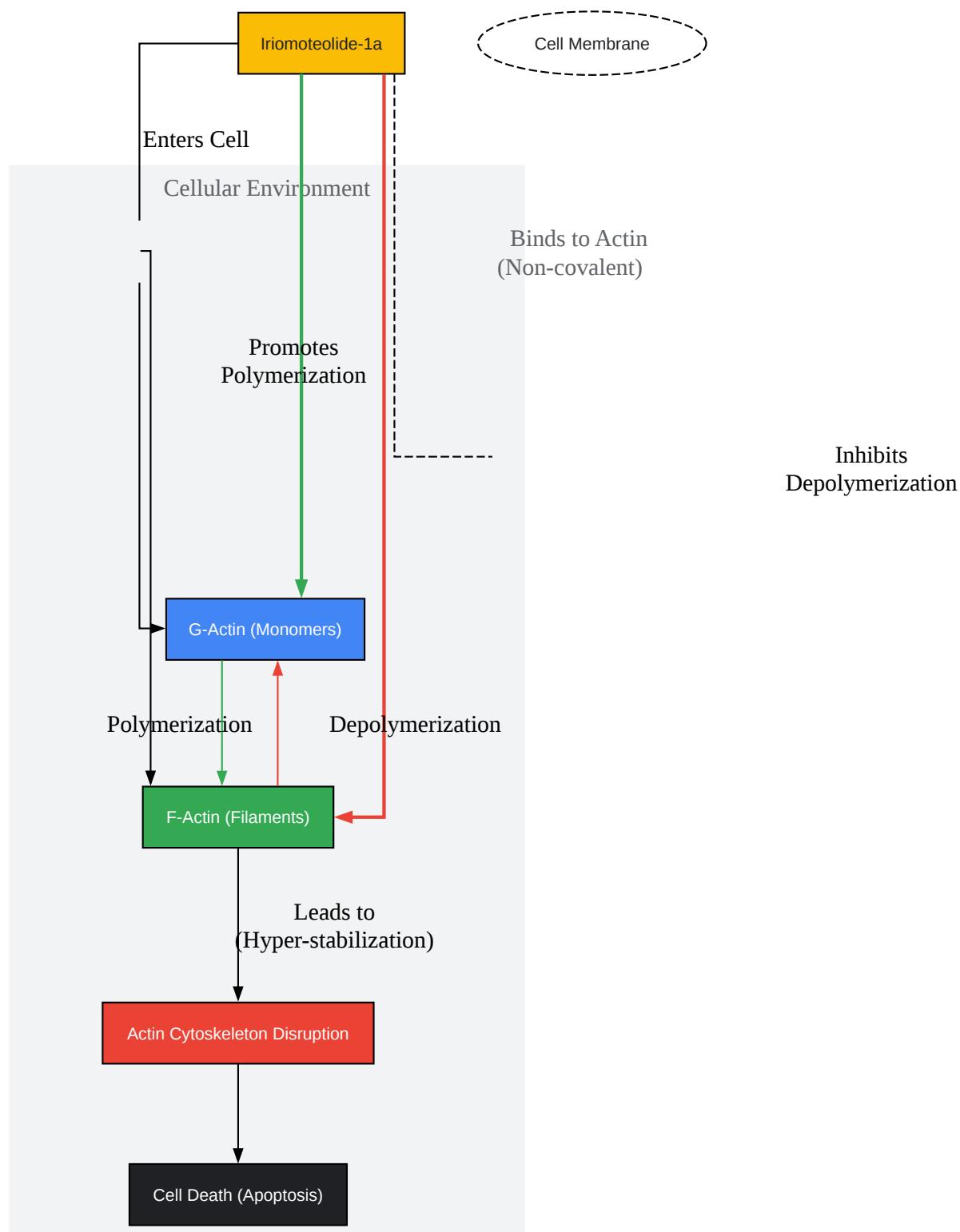
Cytotoxic Activity of Iriomoteolide-1a and Analogs

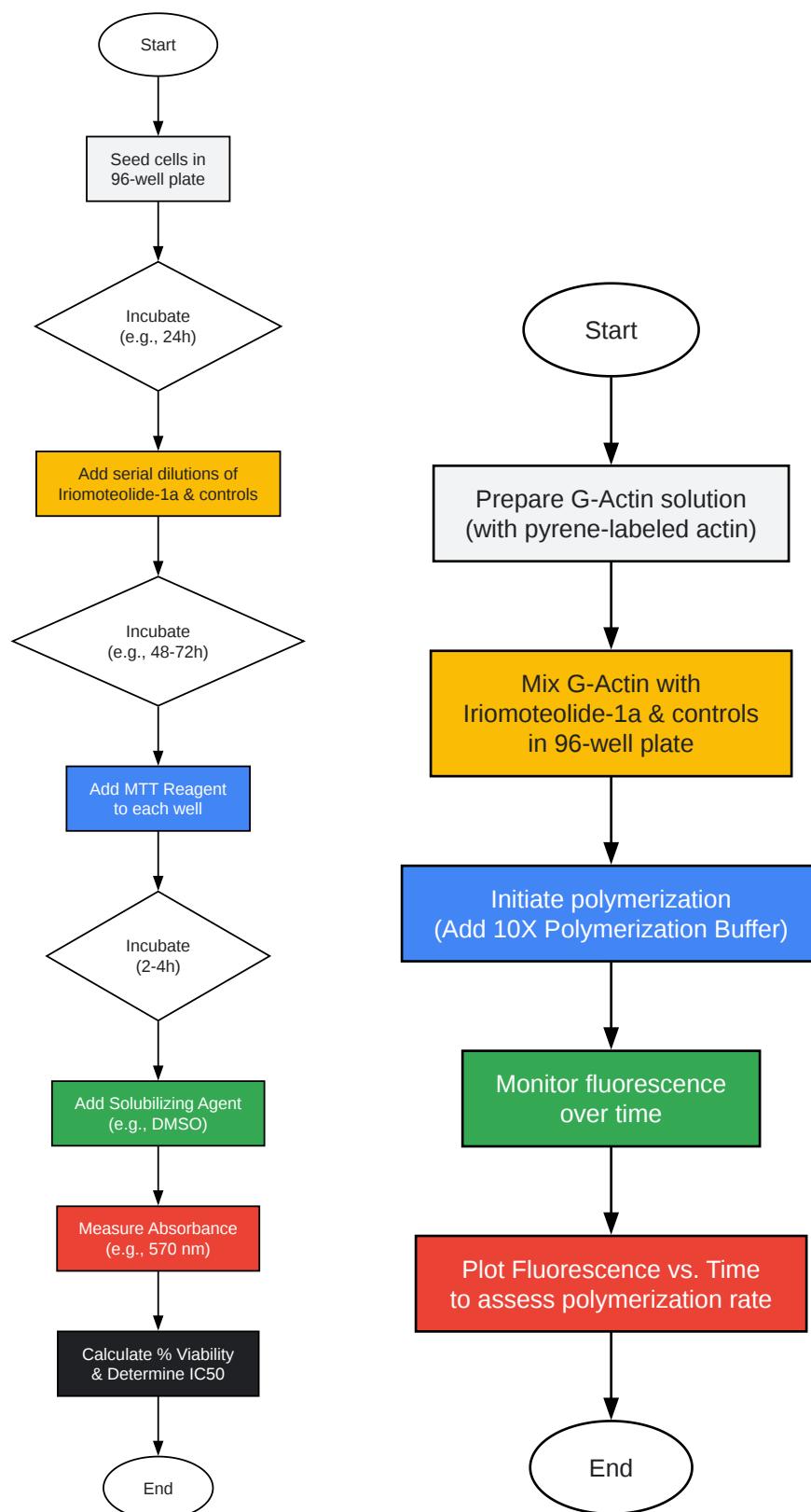
Iriomoteolide-1a demonstrates potent and selective cytotoxicity against various human cancer cell lines. Its activity is most pronounced against hematopoietic cancer cell lines. The natural analog, Iriomoteolide-1b, which differs structurally, shows significantly reduced potency.^{[7][8]} Notably, early synthetic efforts based on a misassigned structure yielded compounds with no

discernible cytotoxic activity, highlighting the critical importance of stereochemistry for the biological function of this macrolide.^{[4][9]}

Table 1: Comparative In Vitro Cytotoxicity Data

Compound	Cell Line	Cell Type	IC50 (ng/mL)	IC50 (nM)	Reference(s))
Iriomoteolide-1a (Natural)	DG-75	Human B lymphocyte	2	~3.8	[3][4][5]
Raji	Human B lymphocyte (EBV-infected)	3	~5.7	[3][4][5]	
Iriomoteolide-1b (Natural)	DG-75	Human B lymphocyte	900	~1711	[7][8]
Proposed Structure (Synthetic)	Various	-	No appreciable cytotoxicity	-	[4][9]
Diastereomers (Synthetic)	Various	-	No appreciable cytotoxicity	-	[4][9]


Mechanism of Action: Disruption of the Actin Cytoskeleton


While the precise mechanism for Iriomoteolide-1a has not been fully elucidated, studies on its close analog, Iriomoteolide-3a, have identified the actin cytoskeleton as its primary cellular target.^[2] Unlike many cytotoxic agents that target microtubules, iriomoteolides appear to function by stabilizing filamentous actin (F-actin).

This mechanism involves:

- Enhanced Polymerization: Iriomoteolides increase the rate of polymerization of globular actin (G-actin) into F-actin filaments.[2]
- Inhibition of Depolymerization: They stabilize the existing actin filaments, preventing their natural depolymerization.[2]

This disruption of the highly dynamic G-actin/F-actin equilibrium leads to profound changes in cellular morphology, including cell shrinkage and the loss of essential microfilament bundles (stress fibers).[2] This ultimately compromises cellular processes reliant on a functional cytoskeleton, such as cell motility, division, and signaling, leading to cell death. The interaction with actin is believed to be non-covalent and reversible.[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iriomoteolides: novel chemical tools to study actin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic macrolides from a cultured marine dinoflagellate of the genus Amphidinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of the Proposed Structure of Cytotoxic Macrolides Iriomoteolide-1a and 1b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of the C1-C12 segment of iriomoteolide 1a: a very potent macrolide antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a modulator of the actin cytoskeleton, mitochondria, nutrient metabolism and lifespan in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphidinolides H2-H5, G2, and G3, new cytotoxic 26- and 27-membered macrolides from dinoflagellate Amphidinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological properties of Iriomoteolide 1a and its analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1256734#biological-properties-of-iriomoteolide-1a-and-its-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com